
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in various in vitro and in vivo models, and promising results have been obtained.
作用機序
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also modulates the expression of various genes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. The compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One of the main advantages of using 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione in lab experiments is its high potency and selectivity. The compound exhibits a wide range of pharmacological activities at low concentrations, making it an attractive candidate for drug development. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione. One possible direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and pain. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug development. Finally, the synthesis method of the compound can be further optimized to improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a promising compound with potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound has some advantages, such as its high potency and selectivity, but also some limitations, such as its low solubility in water and potential toxicity at high concentrations. Future research should focus on exploring its therapeutic potential, investigating its mechanism of action, and optimizing its synthesis method.
合成法
The synthesis of 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione involves the reaction between 2,4-dimethoxybenzaldehyde, 4-ethoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
特性
製品名 |
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione |
|---|---|
分子式 |
C27H28N2O5 |
分子量 |
460.5 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O5/c1-5-34-21-12-10-20(11-13-21)29-25(30)17-28(23-15-14-22(32-3)16-24(23)33-4)27(31)26(29)19-8-6-18(2)7-9-19/h6-16,26H,5,17H2,1-4H3 |
InChIキー |
OWGZIDFDLNMXQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



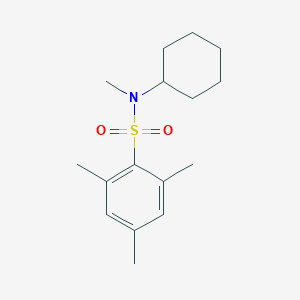
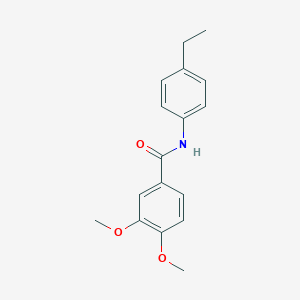
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
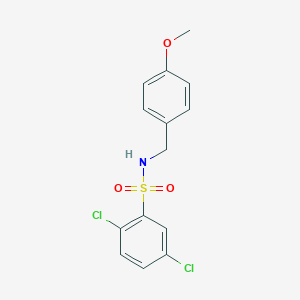
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
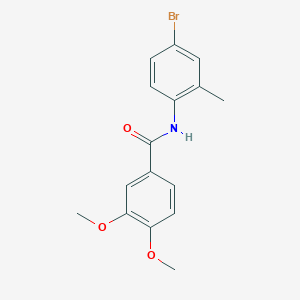

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
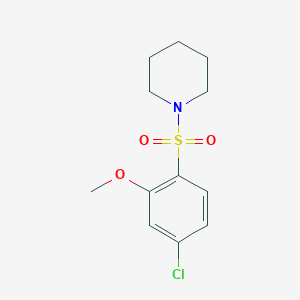

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
